molecular formula C29H32O7S B1672068 Fasiglifam CAS No. 1000413-72-8

Fasiglifam

Cat. No.: B1672068
CAS No.: 1000413-72-8
M. Wt: 524.6 g/mol
InChI Key: BZCALJIHZVNMGJ-HSZRJFAPSA-N
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Description

Fasiglifam, also known as TAK-875, is an investigational oral selective G-protein-coupled receptor 40 (GPR40) agonist. It was developed as a first-in-class agent to enhance glucose-dependent insulin secretion in patients with type 2 diabetes mellitus. This compound demonstrated effectiveness in lowering blood glucose levels in clinical trials but was later withdrawn due to concerns about drug-induced liver injury .

Mechanism of Action

Target of Action

Fasiglifam primarily targets the Free Fatty Acid Receptor 1 (FFAR1)/GPR40 . FFAR1 is a cell surface receptor expressed in the β-cells of human pancreatic islets . It plays a crucial role in potentiating insulin secretion in a glucose-dependent manner .

Mode of Action

This compound acts as an ago-allosteric modulator with a partial agonistic activity for FFAR1 . It shows positive cooperativity with the FFAR1 ligand γ-linolenic acid (γ-LA) . This means that this compound and γ-LA can bind to distinct binding sites on FFAR1, and their combined action results in a greater effect than the sum of their individual effects .

Biochemical Pathways

This compound’s action on FFAR1 leads to an increase in intracellular inositol monophosphate and calcium concentration, consistent with activation of the Gqα signaling pathway . This results in the potentiation of insulin secretion . The augmentation of glucose-induced insulin secretion by this compound, γ-LA, or their combination is completely abolished in pancreatic islets of FFAR1-knockout mice , indicating the critical role of FFAR1 in this pathway.

Pharmacokinetics

This compound is a potent, selective, and orally bioavailable GPR40 agonist . It has been found to inhibit the efflux transporter mrp2/mrp2 and uptake transporters ntcp and oatp/oatp , which may affect its bioavailability and lead to hyperbilirubinemia and cholestatic hepatotoxicity .

Result of Action

This compound enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia . It has a low risk of hypoglycemia and no evidence of β cell toxicity . It has been associated with liver injury, leading to its withdrawal from phase iii clinical trials .

Action Environment

The insulinotropic effect of this compound was suppressed by pharmacological reduction of plasma free fatty acid (FFA) levels using a lipolysis inhibitor . This suggests that this compound potentiates insulin release in conjunction with plasma FFAs in vivo . Therefore, the levels of FFAs in the body can influence the action, efficacy, and stability of this compound.

Preparation Methods

The synthesis of Fasiglifam involves several steps, including the formation of biphenyl derivatives. The synthetic route typically includes the coupling of benzene rings through a C-C bond, followed by various functional group modifications to achieve the desired pharmacological properties . Industrial production methods focus on optimizing yield and purity while ensuring safety and scalability.

Chemical Reactions Analysis

Fasiglifam undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include various metabolites that can be further analyzed for their pharmacokinetic and toxicological properties .

Scientific Research Applications

Comparison with Similar Compounds

Fasiglifam is unique among GPR40 agonists due to its selective and potent action on FFAR1. Similar compounds include:

This compound’s unique mechanism of action and selective targeting of GPR40 distinguish it from these other antidiabetic agents, although its development was halted due to safety concerns.

Properties

IUPAC Name

2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCALJIHZVNMGJ-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025726
Record name ((3S)-6-((3-(4-(3-Methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000413-72-8
Record name Fasiglifam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000413728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fasiglifam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12491
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ((3S)-6-((3-(4-(3-Methanesulfonylpropoxy)-2,6-dimethylphenyl]phenyl}methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(3S)â??6â??({2',6'â??dimethylâ??4'â??[3â??(methylsulfonyl)propoxy]bipheâ??nylâ??3â??yl}methâ??oxy)â??2,3â??dihydroâ??1â??benzofuranâ??3â??yl]acetic acid hemiâ??hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FASIGLIFAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLP1W4JXAH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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